molecular formula C21H27N5 B5419289 4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine

4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine

Cat. No. B5419289
M. Wt: 349.5 g/mol
InChI Key: MPBXMRZXUCKRHZ-UHFFFAOYSA-N
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Description

4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a piperidine derivative and has a pyrazolyl group attached to it.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine is not fully understood. However, studies have shown that the compound has the ability to interact with various receptors and enzymes in the body, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. These interactions may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, and it may also have neuroprotective effects. Additionally, the compound has been shown to have potential as a modulator of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine is its potential as a tool in chemical biology and drug discovery. The compound has been shown to have a high binding affinity for various receptors and enzymes, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are many potential future directions for research on 4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine. One direction is the development of new therapeutic agents based on the compound's interactions with various receptors and enzymes. Another direction is the investigation of the compound's potential as a tool in chemical biology and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine can be achieved through a multi-step process. The first step involves the synthesis of 2-methyl-4-(1H-pyrazol-1-yl)benzylamine, which is then reacted with 4-ethyl-1H-pyrazole-5-carboxylic acid to form the intermediate product. The intermediate is then reacted with piperidine to obtain the final product.

Scientific Research Applications

4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine has potential applications in various fields of scientific research. It has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a tool in chemical biology and drug discovery.

properties

IUPAC Name

4-(4-ethyl-1H-pyrazol-5-yl)-1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-3-17-14-22-24-21(17)18-7-11-25(12-8-18)15-19-5-6-20(13-16(19)2)26-10-4-9-23-26/h4-6,9-10,13-14,18H,3,7-8,11-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBXMRZXUCKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCN(CC2)CC3=C(C=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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